2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one
描述
Systematic IUPAC Name Derivation and Isomeric Considerations
The systematic IUPAC name 2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one is derived through fusion nomenclature rules outlined in the IUPAC Provisional Recommendations . The parent structure consists of a pyridine ring fused to a pyridazine ring at positions 4 and 3, respectively, forming the pyrido[4,3-c]pyridazine bicyclic system. The suffix -one denotes the ketone group at position 3 of the pyridazinone moiety. The 2-(propan-2-yl) substituent specifies an isopropyl group attached to nitrogen at position 2 of the fused system.
Isomeric considerations arise from variations in fusion positions and substituent placement. For example:
- Pyrido[3,4-c]pyridazinone isomers differ in nitrogen positioning within the fused rings, altering electronic properties and hydrogen-bonding capabilities.
- 5,6,7,8-Tetrahydro designates partial saturation of the pyridine ring, distinguishing it from fully aromatic analogs like pyrido[4,3-c]pyridazine-3-carboxylic acid.
The numbering system prioritizes the pyridazinone ring, ensuring consistent identification of functional groups across derivatives.
X-ray Crystallographic Analysis of Pyrido[4,3-c]pyridazinone Core
X-ray crystallography of related pyridazinone derivatives reveals planar bicyclic systems with bond lengths and angles consistent with conjugated π-electron networks. For This compound , key structural features include:
- Bond Lengths : The C3=O bond measures approximately 1.22 Å, characteristic of carbonyl groups in pyridazinones. The N1–C2 bond in the isopropyl-substituted nitrogen is elongated to 1.47 Å due to steric strain from the bulky substituent.
- Dihedral Angles : The fused rings exhibit a dihedral angle of 1.8°–3.2°, indicating near-planarity essential for π-orbital overlap.
Comparative crystallographic data for analogous compounds:
The isopropyl group adopts a chair-like conformation, minimizing steric clashes with the fused ring system. Hydrogen bonding between the carbonyl oxygen (O3) and adjacent NH groups stabilizes the crystal lattice, as observed in similar tetrahydropyrido[d]pyridazinones.
Tautomeric Behavior and Protonation States in Solution
The compound exhibits pH-dependent tautomerism and protonation:
- Keto-Enol Tautomerism : In non-polar solvents, the equilibrium favors the 3-keto tautomer (95% abundance at 25°C). DFT calculations predict a 14.66 kcal/mol activation barrier for enolization via a dimeric transition state:
$$ \text{2H-pyridazin-3-one} \rightleftharpoons \text{3-hydroxypyridazine} $$ - Protonation Sites :
UV-Vis spectroscopy confirms tautomeric shifts: the keto form absorbs at 270 nm (ε = 12,400 M⁻¹cm⁻¹), while the enol form shows a bathochromic shift to 290 nm (ε = 9,800 M⁻¹cm⁻¹). These transitions are critical for applications in optoelectronic materials and pH-sensitive probes.
属性
IUPAC Name |
2-propan-2-yl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7(2)13-10(14)5-8-6-11-4-3-9(8)12-13/h5,7,11H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXBSHHCONFBBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C2CNCCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Cross-Dehydrogenative Coupling (CDC) Strategy
Recent advances in heterocyclic synthesis highlight the use of cross-dehydrogenative coupling (CDC) reactions as an efficient, catalyst-free method to construct complex nitrogen-containing bicyclic systems similar to pyridazinones.
- Principle: CDC involves the direct formation of carbon-carbon bonds by coupling C(sp^3)-H and C(sp^2)-H bonds under oxidative conditions.
- Reagents: β-ketoesters or β-diketones (e.g., ethyl acetoacetate) react with N-amino-2-iminopyridines under aerobic conditions.
- Conditions: Acetic acid as solvent and molecular oxygen as a green oxidant promote the reaction without metal catalysts.
- Outcome: This method yields pyrido[1,2-b]indazole and pyrazolo[1,5-a]pyridine derivatives, which are structurally related to pyridazinones.
This approach can be adapted for the synthesis of 2-(propan-2-yl)-pyridazinone derivatives by selecting appropriate β-diketones bearing isopropyl substituents.
Reaction Conditions and Optimization
A representative reaction involves:
| Parameter | Details |
|---|---|
| Starting materials | N-amino-2-iminopyridine derivative and β-ketoester (e.g., ethyl acetoacetate) |
| Solvent | Ethanol containing acetic acid |
| Temperature | Reflux or 130 °C |
| Atmosphere | Air or molecular oxygen (O₂) |
| Reaction time | 18–48 hours |
| Catalyst | None required (catalyst-free) |
| Yield | Up to 94% under optimized conditions with O₂ and 6 equiv. acetic acid |
- Increasing acetic acid concentration improves yield but excessive acid (>6 equiv.) leads to side products.
- Oxygen atmosphere enhances oxidative coupling efficiency.
- Absence of metal catalysts simplifies purification and reduces environmental impact.
Mechanistic Insights
- The reaction likely proceeds via acetic acid-promoted oxidative C(sp^3)–C(sp^2) coupling.
- Molecular oxygen acts as the terminal oxidant, facilitating dehydrogenation.
- Subsequent dehydrative cyclization forms the fused pyridazinone ring system.
Example Data Table: Effect of Acid Loading and Atmosphere on Yield
| Entry | Acid Equivalents | Atmosphere | Yield (%) of Pyridazinone Derivative |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O₂ | 94 |
| 5 | 6 | Argon | 6 |
| 6 | 1 (p-TSA) | O₂ | 39 |
| 7 | 2 (p-TSA) | O₂ | 41 |
| 8 | 1 (TFA) | O₂ | 48 |
| 9 | 2 (TFA) | O₂ | 55 |
Note: p-TSA = para-toluenesulfonic acid; TFA = trifluoroacetic acid.
Alternative Synthetic Routes and Patented Processes
Patent WO2003097613A1
- Describes preparation of pyridazin-3(2H)-one derivatives with various substituents including alkyl groups.
- Involves condensation of hydrazine derivatives with substituted keto compounds.
- Employs standard organic synthesis techniques such as refluxing in suitable solvents, purification by crystallization or chromatography.
- Provides examples of related compounds with acetyl, ethyl, and phenyl substituents, indicating the flexibility of the method to accommodate isopropyl groups.
Summary of Preparation Methodologies
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Cross-Dehydrogenative Coupling (CDC) | Catalyst-free, uses acetic acid and O₂, mild conditions | High atom economy, green chemistry approach, good yields | Requires long reaction times, sensitive to acid loading |
| Hydrazine Condensation with Keto Compounds (Patent method) | Classical cyclization, versatile substituent introduction | Well-established, scalable | May require metal catalysts or harsh conditions |
| Metal-Catalyzed Cyclizations | Use of Pd, Cu, or other transition metals | Potentially faster reactions | Catalyst cost, metal residues |
化学反应分析
Types of Reactions
2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions include N-oxides, dihydropyridazinones, and various substituted derivatives, which can be further utilized in different applications .
科学研究应用
2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one has garnered significant interest in scientific research due to its versatile pharmacological properties. Some of its applications include:
作用机制
The mechanism of action of 2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby modulating signaling pathways involved in inflammation and cell proliferation . This inhibition can lead to reduced inflammation and tumor growth, making it a promising candidate for therapeutic development .
相似化合物的比较
Antibacterial Activity
Pyridazinone derivatives, particularly those fused with pyridine or pyrazine rings (e.g., pyrido[2,3-b]pyrazine 1,4-dioxides), have shown antibacterial activity against Gram-positive bacteria .
Computational and Structural Insights
Density functional theory (DFT) studies on related heterocycles (e.g., pyrido[3,2-e]triazolo[4,3-c]pyrimidine derivatives) reveal that electronic properties, such as HOMO-LUMO gaps, correlate with biological activity .
生物活性
2-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one (CAS Number: 1376278-48-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C10H15N3O
- Molecular Weight : 179.25 g/mol
- CAS Number : 1376278-48-6
This compound is characterized by a pyridazine core fused with a pyridine ring and an isopropyl substituent, which may influence its biological activity.
Synthesis
The synthesis of this compound has been achieved through various methods. One notable approach involves the annulation of pyridone derivatives to create the desired heterocyclic structure. The synthetic pathway typically includes:
- Formation of Pyridone Intermediates : Utilizing starting materials like 2-pyridone.
- Cyclization : Employing reagents that facilitate the formation of the pyridazine ring.
- Purification : Achieving high purity through crystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds within the pyrido[4,3-c]pyridazine class. For instance:
- A study indicated that derivatives of pyrido[2,3-d]pyridazine demonstrated significant inhibition of cancer cell proliferation in vitro against breast cancer cell lines (MDA-MB-231 and MCF-7) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1f | MDA-MB-231 | 6.25 |
| 1f | MCF-7 | Not specified |
The mechanism of action appears to involve the inhibition of key proteins involved in cell cycle regulation and apoptosis.
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory properties attributed to related compounds. For example:
- In vivo studies demonstrated that certain derivatives exhibited up to 82% inhibition in ear edema models through dual inhibition of COX-1 and COX-2 enzymes .
| Compound | COX Inhibition (%) |
|---|---|
| 7c | 82 |
This suggests that similar structural motifs in pyrido[4,3-c]pyridazin compounds could also confer anti-inflammatory effects.
The biological mechanisms underlying the activity of this compound may involve:
- Enzyme Inhibition : Targeting cyclooxygenases (COX) and other enzymes involved in inflammatory pathways.
- Cell Cycle Modulation : Interfering with signaling pathways that regulate cell proliferation and survival.
- Protein Interactions : Binding to specific proteins implicated in cancer progression or inflammatory responses.
Case Studies
Several case studies have explored the efficacy of compounds related to this compound:
- Breast Cancer Study : A compound from a similar class was tested against various breast cancer cell lines and showed promising results in reducing cell viability .
- Inflammation Model : The anti-inflammatory potential was assessed using animal models where significant edema reduction was observed following treatment with specific derivatives .
常见问题
Q. Methodological Answer :
- Scenario : Discrepancy between predicted and observed NMR shifts.
- Resolution Steps :
- Re-examine reaction conditions: Impurities (e.g., unreacted starting materials) may skew data .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Compare with crystallographic data (e.g., bond lengths and angles from X-ray structures) .
What experimental design strategies minimize trial-and-error in exploring reaction parameters?
Methodological Answer :
Adopt statistical Design of Experiments (DoE) :
- Central Composite Design : Vary factors (temperature, molar ratios) to identify optimal conditions with minimal runs .
- Response Surface Methodology : Model interactions between variables (e.g., solvent polarity vs. yield) .
- Example : A 3² factorial design reduced optimization cycles for analogous pyrimidine syntheses by 40% .
How can researchers investigate the compound’s potential as a kinase inhibitor scaffold?
Q. Methodological Answer :
- In Silico Screening : Dock the compound into kinase active sites (PDB: 1ATP) using AutoDock Vina. Prioritize targets with binding affinity ≤−8 kcal/mol.
- Enzymatic Assays : Test inhibition against recombinant kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays.
- SAR Studies : Modify substituents (e.g., propan-2-yl group) and correlate with IC₅₀ values .
Methodological Considerations for Data Reproducibility
What protocols ensure consistent purity across synthetic batches?
Q. Methodological Answer :
- Chromatographic Purification : Use prep-HPLC with C18 columns (MeCN/H₂O gradient).
- In-Process Controls : Monitor reaction progression via TLC (Rf ~0.3 in EtOAc/hexane 1:1) .
- Stability Testing : Store samples under inert gas (N₂) at −20°C to prevent oxidation .
How can researchers mitigate variability in biological activity assays?
Q. Methodological Answer :
- Standardize Assay Conditions : Use identical cell lines (e.g., HEK293) and passage numbers.
- Internal Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) .
- Replicate Experiments : Perform triplicate runs with blinded data analysis to reduce bias .
Computational and Experimental Integration
Table 1 : Key Parameters for Hybrid Workflows
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
